molecular formula C28H40N8O7 B12329789 Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl)

Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl)

Cat. No.: B12329789
M. Wt: 600.7 g/mol
InChI Key: KKSHXOGBIKIXOZ-ZCNNSNEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) involves the cyclization of linear peptides. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the linear peptide is synthesized, it undergoes cyclization through the formation of a peptide bond between the terminal amino and carboxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) involves its ability to bind to specific receptors on the skin’s surface. This binding triggers cell communication pathways that mimic the skin’s natural repair mechanisms. The compound helps in regenerating the skin’s cellular matrix, improving firmness, elasticity, and reducing the depth of wrinkles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) stands out due to its specific amino acid sequence and cyclic structure, which confer unique stability and bioactivity. Its ability to mimic natural skin repair mechanisms makes it particularly valuable in cosmetic formulations .

Properties

Molecular Formula

C28H40N8O7

Molecular Weight

600.7 g/mol

IUPAC Name

2-[(2S,5R,8S)-7-(1-aminocyclohexanecarbonyl)-5-benzyl-8-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-1,4,7,10-tetrazacyclododec-2-yl]acetic acid

InChI

InChI=1S/C28H40N8O7/c29-27(30)32-13-7-10-20-24(41)33-16-21(37)34-18(15-22(38)39)23(40)35-19(14-17-8-3-1-4-9-17)25(42)36(20)26(43)28(31)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16,31H2,(H,33,41)(H,34,37)(H,35,40)(H,38,39)(H4,29,30,32)/t18-,19+,20-/m0/s1

InChI Key

KKSHXOGBIKIXOZ-ZCNNSNEGSA-N

Isomeric SMILES

C1CCC(CC1)(C(=O)N2[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N

Canonical SMILES

C1CCC(CC1)(C(=O)N2C(C(=O)NCC(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N

Origin of Product

United States

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